Monoammonium L-glutamate monohydrate is a salt derived from glutamic acid, consisting of one ammonium ion and one glutamate ion per molecule. It is primarily recognized for its role as a flavor enhancer and food additive, commonly utilized in the food industry. This compound is classified under the category of glutamate salts, which includes other derivatives such as monosodium glutamate and monopotassium glutamate. The safety and efficacy of monoammonium L-glutamate have been evaluated by various health organizations, establishing it as a generally recognized safe substance when used appropriately in food products .
Monoammonium L-glutamate is produced through fermentation processes involving specific strains of bacteria, such as Corynebacterium glutamicum. This microorganism is capable of synthesizing L-glutamic acid, which can then be converted into its ammonium salt form. The classification of monoammonium L-glutamate falls under food additives (E624) and amino acids, with applications extending into animal feed and human food products .
The synthesis of monoammonium L-glutamate typically involves the fermentation of carbohydrates using Corynebacterium glutamicum. The process can be summarized as follows:
Technical details regarding this process indicate that the fermentation conditions, such as pH and temperature, are crucial for optimizing yield and purity .
The molecular formula for monoammonium L-glutamate monohydrate is . Its structure includes:
Monoammonium L-glutamate can participate in various chemical reactions typical of amino acids and their salts. Key reactions include:
These reactions are significant in metabolic pathways where glutamate plays a role in nitrogen metabolism and neurotransmission .
The mechanism of action for monoammonium L-glutamate primarily relates to its role as a flavor enhancer. Upon ingestion, it dissociates into its constituent ions:
Data indicate that glutamate acts as an excitatory neurotransmitter in the central nervous system, influencing various physiological processes .
These properties are critical for its application in food products where stability and solubility are essential for effectiveness as a flavor enhancer .
Monoammonium L-glutamate has several scientific uses:
Monoammonium L-glutamate monohydrate (CAS 139883-82-2) has the molecular formula C₅H₁₄N₂O₅, corresponding to a molar mass of 182.18 g/mol [1] [3]. It crystallizes in an orthorhombic system, with the ammonium cation (NH₄⁺) and deprotonated glutamate anion forming a stable lattice via electrostatic interactions and hydrogen bonding. The monohydrate structure incorporates one water molecule per glutamate unit, which occupies specific sites within the crystal lattice and influences its stability [3] [6]. Key crystallographic parameters include:
Table 1: Crystallographic Data
Property | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | P2₁2₁2₁ |
Hydrogen Bond Network | 3D framework linking NH₄⁺, carboxylate groups, and H₂O |
Unit Cell Parameters | a=7.21 Å, b=10.45 Å, c=14.83 Å (experimental) |
Raman spectroscopy reveals distinct vibrational modes at 1,580 cm⁻¹ (asymmetric COO⁻ stretch) and 1,410 cm⁻¹ (symmetric COO⁻ stretch), confirming the zwitterionic nature of the glutamate moiety. The ammonium ion exhibits characteristic N–H bending modes at 1,450 cm⁻¹ [6].
The monohydrate form demonstrates temperature-dependent stability. Dehydration occurs above 40°C, transitioning to anhydrous monoammonium glutamate, which exhibits a different Raman spectrum (notably, loss of O–H bending modes at 1,650 cm⁻¹) [6]. Humidity studies show the compound is hygroscopic at relative humidity >80%, with water absorption disrupting crystalline order. Storage below 25°C and in low-humidity environments maintains monohydrate integrity [3] [6].
Table 2: Comparison with Monosodium Glutamate (MSG)
Property | Monoammonium L-Glutamate Monohydrate | Monosodium Glutamate Monohydrate |
---|---|---|
Molecular Formula | C₅H₁₄N₂O₅ | C₅H₈NO₄Na·H₂O |
Molar Mass (g/mol) | 182.18 | 187.13 |
Cation Charge Density | Low (NH₄⁺) | High (Na⁺) |
Solubility (g/L, 25°C) | 740 (estimated) | 740 |
Hydration Behavior | Loses H₂O >40°C | Loses H₂O at 120°C |
Flavor Function | Umami enhancement at lower thresholds | Primary umami trigger |
Structural Differences:
Functional Implications:
Production Methods:While MSG is mass-produced via bacterial fermentation (yield >95%), monoammonium glutamate synthesis involves neutralization of L-glutamic acid with ammonia, followed by hydration-controlled crystallization. This yields pharmaceutical-grade crystals (>95% purity) [3] [8].
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